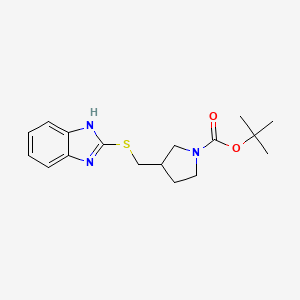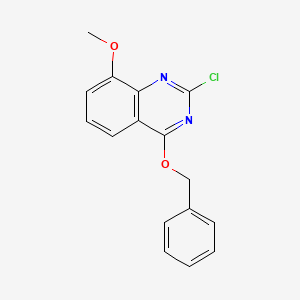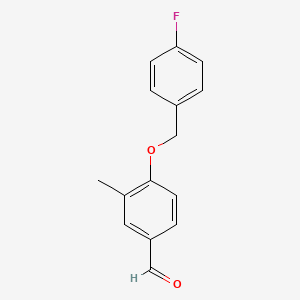![molecular formula C7H11NO2 B13972002 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde CAS No. 87013-24-9](/img/structure/B13972002.png)
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-3-azabicyclo[222]octane-3-carbaldehyde is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen and oxygen atoms in the bicyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Aplicaciones Científicas De Investigación
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and interactions with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Oxa-6-azabicyclo[2.2.2]octane: Similar in structure but with different functional groups and potential reactivity.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
87013-24-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-8-6-1-3-7(10-8)4-2-6/h5-7H,1-4H2 |
Clave InChI |
HMUYCIFQRBWDMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1N(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




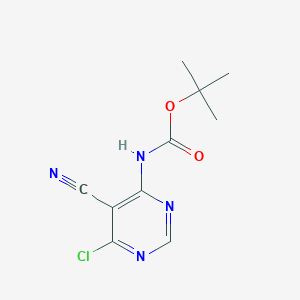
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
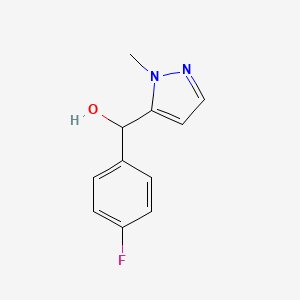
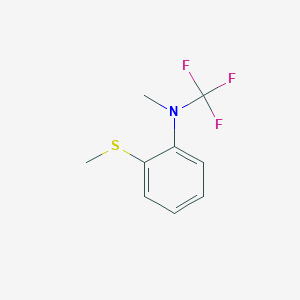
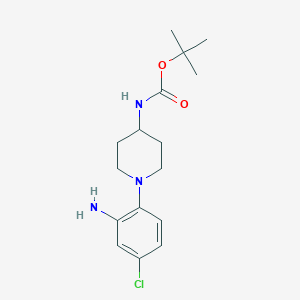
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
